molecular formula C18H22ClNO4 B1682585 Talibegron hydrochloride CAS No. 178600-17-4

Talibegron hydrochloride

Cat. No.: B1682585
CAS No.: 178600-17-4
M. Wt: 351.8 g/mol
InChI Key: KCEFVYIWOQSJCH-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZD2079, also known as Talibegron hydrochloride, is a potent β3-adrenoceptor agonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of obesity and type 2 diabetes. It has shown the ability to inhibit ob gene expression and circulating leptin levels in lean mice .

Preparation Methods

The synthetic routes and reaction conditions for ZD2079 are not extensively detailed in the available literature. it is known that ZD2079 hydrochloride is synthesized to achieve high purity levels (≥99%) for research purposes

Chemical Reactions Analysis

ZD2079 undergoes various chemical reactions, primarily involving its β3-adrenoceptor agonist activity. It has been shown to produce a concentration-dependent relaxation of phenylephrine-preconstricted isolated mesenteric arteries . The compound’s reactions are typically studied in vitro, focusing on its vasorelaxant effects. Common reagents and conditions used in these reactions include phenylephrine and isolated mesenteric arteries. The major products formed from these reactions are related to the relaxation of vascular tissues.

Scientific Research Applications

ZD2079 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

ZD2079 exerts its effects primarily through its action as a β3-adrenoceptor agonist. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating β3-adrenoceptors, ZD2079 promotes the breakdown of fat and increases energy expenditure. The molecular targets and pathways involved include the β3-adrenoceptor and downstream signaling pathways that regulate lipolysis and thermogenesis .

Comparison with Similar Compounds

ZD2079 is similar to other β3-adrenoceptor agonists, such as ZD7114. Both compounds have been studied for their potential to increase energy expenditure and promote weight loss. ZD2079 has shown a more consistent response in increasing energy expenditure and substrate oxidation in obese subjects compared to ZD7114 . This highlights ZD2079’s uniqueness and potential advantages over similar compounds.

Similar Compounds

Properties

IUPAC Name

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFVYIWOQSJCH-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049042
Record name ZD 2079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178600-17-4
Record name Talibegron hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD 2079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALIBEGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talibegron hydrochloride
Reactant of Route 2
Reactant of Route 2
Talibegron hydrochloride
Reactant of Route 3
Reactant of Route 3
Talibegron hydrochloride
Reactant of Route 4
Reactant of Route 4
Talibegron hydrochloride
Reactant of Route 5
Reactant of Route 5
Talibegron hydrochloride
Reactant of Route 6
Talibegron hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.